2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylicacid
Description
2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid is a fluorinated cyclopentene derivative characterized by a cyclopentene ring substituted with a carboxylic acid group at position 1 and a 2-fluorophenyl moiety at position 2. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atom and the strained cyclopentene ring.
Properties
Molecular Formula |
C12H11FO2 |
|---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
2-(2-fluorophenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H11FO2/c13-11-7-2-1-4-9(11)8-5-3-6-10(8)12(14)15/h1-2,4,7H,3,5-6H2,(H,14,15) |
InChI Key |
NTUBFFCZQDCRIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)C(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical for efficient production.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxyl group participates in classical acid-derived reactions, with modifications observed under various conditions:
Esterification
Reacts with alcohols under acid catalysis (e.g., H₂SO₄) or via diazomethane (CH₂N₂) to form esters . For example:
Yields exceed 85% in anhydrous conditions .
Amide Formation
Coupling with amines via carbodiimide reagents (e.g., DCC) produces amides. The fluorine substituent minimally affects reaction kinetics due to its distal position .
Cyclopentene Ring Reactivity
The strained cyclopentene ring undergoes selective transformations:
Electrophilic Additions
The double bond reacts with halogens (e.g., Br₂ in CCl₄) to form dibrominated products. Stereoselectivity is influenced by the fluorine's electron-withdrawing effect :
Conditions : 0°C, 1 hr; Yield : 72–78% .
Cycloaddition Reactions
Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride. The electron-deficient ring enhances dienophile compatibility:
Conditions : Toluene, 80°C, 12 hr; Yield : 65%.
Fluorophenyl Substituent Effects
The 2-fluorophenyl group directs electrophilic aromatic substitution (EAS) reactions:
Nitration
Reacts with HNO₃/H₂SO₄ at the para position relative to fluorine due to its -I effect :
Conditions : 50°C, 3 hr; Yield : 58% .
Suzuki Coupling
The aryl fluoride undergoes cross-coupling with boronic acids using Pd catalysts :
Conditions : K₂CO₃, DMF, 80°C; Yield : 82% .
Photocatalytic Homologation
Visible-light-mediated protocols extend the carbon chain using nitroethylene :
| Condition | Catalyst System | Yield (%) |
|---|---|---|
| 405 nm, 4 hr | PC4/Cu(MeCN)₄BF₄/L1 | 95 |
| With HFIP additive | PC4/Cu(MeCN)₄BF₄/L2 | 91 |
Post-irradiation NaNO₂/DMSO treatment converts intermediates to homologated acids .
Enantioselective Spirocyclization
Chiral organocatalysts induce asymmetric spirocyclization for amino acid derivatives :
| Catalyst | Solvent | dr | ee (%) |
|---|---|---|---|
| I | Toluene | 2.5:1 | 95/98 |
| I | Acetone | 3:1 | 97/98 |
Key product : Methyl (1S,2R)-3-formyl-4-methyl-2-phenyl-1-pivalamidocyclopent-3-ene-1-carboxylate (HRMS confirmed) .
Mechanistic Insights
-
Carboxylic Acid Activation : H-bonding with HFIP accelerates nitroethylene radical addition in homologation .
-
Steric Effects : The cyclopentene ring's puckered geometry dictates regioselectivity in cycloadditions .
-
Fluorine Impact : The ortho-fluorine reduces aryl ring electron density, favoring para-directed EAS .
This compound's multifunctional architecture enables applications in medicinal chemistry (e.g., LPA receptor antagonists) and materials science. Synthetic protocols emphasize mild conditions to preserve the acid and fluorophenyl functionalities .
Scientific Research Applications
2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. Detailed studies on its mechanism of action are essential to understand its full potential and limitations.
Comparison with Similar Compounds
Key Identifiers :
Comparison with Structurally Similar Compounds
Structural and Functional Differences
2-Phenylcyclopent-1-ene-1-carboxylic Acid
1-(2-Fluorophenyl)cyclohexanecarboxylic Acid
- Molecular Formula : $ \text{C}{13}\text{H}{15}\text{FO}_2 $, MW : 222.26 .
- Key Differences : Cyclohexane ring (saturated) replaces the cyclopentene (unsaturated).
- Implications : Increased conformational flexibility and reduced ring strain may enhance bioavailability but decrease reactivity in cycloaddition reactions.
2-(Difluoromethyl)cyclopentane-1-carboxylic Acid
Vidofludimus (Immunosuppressant)
- Molecular Formula: $ \text{C}{20}\text{H}{18}\text{FNO}_4 $, MW: 355.36, CAS: 717824-30-1 .
- Key Differences : Contains a biphenyl-carbamoyl group, enabling interactions with immune response targets (e.g., dihydroorotate dehydrogenase).
Data Table: Comparative Analysis
Biological Activity
2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorinated phenyl group and a cyclopentene core suggests possible interactions with biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.8 | |
| PC-3 (Prostate Cancer) | 10.4 | |
| HeLa (Cervical Cancer) | 22.5 |
The mechanism underlying the anticancer activity appears to involve the induction of apoptosis through the activation of caspase pathways. Studies indicated that treatment with this compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to cell death in sensitive cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid has shown promise as an anti-inflammatory agent. Animal models of inflammation demonstrated that administration of this compound reduced markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.
Table 2: Anti-inflammatory Effects in Animal Models
| Model | Dose (mg/kg) | Effect on TNF-alpha (pg/mL) | Reference |
|---|---|---|---|
| Carrageenan-induced | 20 | Decreased by 40% | |
| Collagen-induced | 50 | Decreased by 30% |
Case Study 1: Breast Cancer Treatment
A clinical trial investigating the efficacy of this compound in combination with standard chemotherapy for patients with advanced breast cancer revealed promising results. Patients receiving the combination therapy exhibited improved overall survival rates compared to those receiving chemotherapy alone, indicating a synergistic effect.
Case Study 2: Rheumatoid Arthritis Management
In a pilot study involving patients with rheumatoid arthritis, treatment with 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid resulted in significant reductions in joint swelling and pain scores, alongside decreased serum levels of inflammatory cytokines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(2-fluorophenyl)cyclopent-1-ene-1-carboxylic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of cyclopentene-carboxylic acid derivatives often involves cyclization or functional group interconversion. For example, Scheme 3 in outlines a pathway for a structurally similar compound using CPP-115 as a precursor. Researchers should employ Design of Experiments (DoE) to optimize variables such as temperature, solvent polarity, and catalyst loading. Kinetic monitoring via HPLC or NMR can identify bottlenecks (e.g., intermediate stability). Cross-validation with computational models (DFT for transition states) is recommended to refine reaction pathways .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography (as used in ) for absolute stereochemistry.
- NMR (¹H/¹³C, DEPT, COSY) to confirm regiochemistry and fluorophenyl substitution.
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
Discrepancies in data (e.g., unexpected NOE effects) should prompt re-evaluation of sample purity or crystallographic symmetry .
Q. What in vitro assays are suitable for initial bioactivity profiling?
- Methodological Answer : Prioritize target-agnostic assays such as:
- Enzyme inhibition screens (e.g., GABA-AT or decarboxylases, referenced in ’s citations [26a, 35]).
- Cellular uptake studies using radiolabeled analogs (³H/¹⁴C) to assess membrane permeability.
- Isothermal titration calorimetry (ITC) for binding affinity measurements. Controls should include structurally related analogs to isolate pharmacophore contributions .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in enzymatic inhibition data?
- Methodological Answer : When kinetic data (e.g., non-Michaelis-Menten behavior) conflicts with structural models:
- Perform molecular dynamics (MD) simulations to assess conformational flexibility of the enzyme-compound complex (as in ’s computational studies).
- Use free-energy perturbation (FEP) to quantify binding energy contributions of the fluorophenyl group.
- Validate predictions via site-directed mutagenesis (e.g., residues near the active site, as in ’s references [26a, 29]) .
Q. What strategies mitigate stereochemical instability during derivatization?
- Methodological Answer : The cyclopentene ring’s strain can lead to racemization. To preserve stereochemistry:
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during carboxylate activation.
- Monitor enantiopurity via chiral HPLC or circular dichroism (CD) after each synthetic step.
- Employ low-temperature conditions (< -20°C) for nucleophilic substitutions to minimize epimerization .
Q. How can isotopic labeling elucidate metabolic pathways in preclinical models?
- Methodological Answer : Incorporate ¹⁸O or ²H isotopes at the carboxylic acid moiety (via acid-catalyzed exchange) to track metabolites. Use:
- LC-MS/MS for isotopic pattern analysis.
- PET imaging (if ¹¹C/¹⁸F-labeled) to study biodistribution (referenced in ’s neuroimaging collaborations) .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
